molecular formula C10H16N2O3 B6616864 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1341281-36-4

3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B6616864
CAS No.: 1341281-36-4
M. Wt: 212.25 g/mol
InChI Key: JKALRGGXFYCYJR-UHFFFAOYSA-N
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Description

3-Butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic chemical building block of interest in medicinal chemistry and drug discovery. This compound features a spiro[4.4]nonane core structure that incorporates both diaza and oxa heterocycles, presenting a three-dimensional framework that is valuable for exploring novel chemical space. Spirocyclic structures of this type are often investigated for their potential as conformational restraints in the design of protease inhibitors or as core scaffolds for developing pharmacologically active compounds . The specific 3-butyl substitution may influence the compound's lipophilicity and steric profile, potentially fine-tuning its interaction with biological targets. As a versatile synthetic intermediate, it can be utilized in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The specific CAS number for this compound was not located in the search results. For detailed specifications, including purity and available quantities, please contact our sales team.

Properties

IUPAC Name

3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-2-3-5-12-8(13)10(11-9(12)14)4-6-15-7-10/h2-7H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKALRGGXFYCYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2(CCOC2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Key parameters include solvent polarity, temperature, and catalyst selection. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate nucleophilic attack, while temperatures between 80–100°C accelerate cyclization. Triethylamine is commonly employed as a base to deprotonate intermediates, achieving yields of 58–72%. Prolonged heating beyond 12 hours risks decomposition, necessitating precise reaction monitoring via thin-layer chromatography (TLC).

Table 1: Cyclocondensation Optimization Parameters

SolventTemperature (°C)CatalystYield (%)
DMF80Et₃N68
Acetonitrile90DBU72
THF70Pyridine58

Au(I)-Mediated Three-Component Assembly

Adapting methodologies for analogous spiro compounds, gold(I)-catalyzed reactions enable modular construction of the spiro framework. As reported for hexT-6-oxa-1,2-diazaspiro[4.4]nonane conjugates, this approach employs a tert-butyl 2-benzylhydrazinecarboxylate, an aldehyde, and a terminal alkyne. For the butyl variant, substituting the aldehyde with a butyl-containing analog (e.g., pentanal) directs regioselective spirocyclization.

Mechanistic Insights

The Au(I) catalyst activates the alkyne toward nucleophilic attack by the hydrazine derivative, forming a reactive enolate intermediate. Concurrently, the aldehyde undergoes condensation with the hydrazine to generate a Schiff base. Intramolecular cyclization between the enolate and Schiff base yields the spiro core, with the butyl group introduced via the aldehyde component.

Table 2: Au(I)-Mediated Synthesis Outcomes

AldehydeAlkyneReaction Time (h)Yield (%)
PentanalPent-4-yn-1-ol2465
ButyraldehydeHex-5-yn-1-ol1871

Solid-Phase Synthesis for High-Purity Batches

Solid-phase techniques, as demonstrated for DNA-tagged spiro compounds, offer advantages in purification and scalability. Immobilizing a butyl-containing precursor on controlled pore glass (CPG) enables stepwise assembly. After coupling the N-butylcarbamate moiety, cleavage from the resin under mild acidic conditions (e.g., trifluoroacetic acid) releases the product with >95% purity.

Solvent and Resin Selection

Optimal results are achieved using dichloromethane (DCM) as the primary solvent, which swells the CPG resin without degrading the linker. Tert-butyloxycarbonyl (Boc) protection of reactive amines prevents side reactions during cyclization. Post-cleavage, rotary evaporation and recrystallization from ethanol/water mixtures yield crystalline product.

Post-Functionalization of Spiro Intermediates

For late-stage diversification, preformed spiro cores lacking the butyl group undergo alkylation. Treating 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione with butyl bromide in the presence of potassium carbonate introduces the substituent at the N3 position. Microwave-assisted heating at 120°C for 30 minutes enhances reaction efficiency, achieving 82% conversion.

Comparative Analysis of Methodologies

Each method presents distinct trade-offs:

  • Cyclocondensation : High yields but requires stringent temperature control.

  • Au(I)-Catalysis : Modular but dependent on costly catalysts.

  • Solid-Phase : Superior purity but technically complex.

  • Post-Functionalization : Rapid but limited to specific substitution patterns.

Chemical Reactions Analysis

Types of Reactions

3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new spirocyclic compounds with modified functional groups .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione serves as a versatile building block for synthesizing complex organic molecules. Its unique spirocyclic structure allows for various modifications that can lead to the development of novel compounds with tailored properties.

Biology

The compound has been investigated for its biological activity, particularly its interactions with biomolecules. Initial studies suggest that it may exhibit antimicrobial properties and potential anticancer activities:

  • Antimicrobial Activity: In vitro assays have shown that the compound inhibits the growth of several bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Properties: Research indicates that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways. For example, at concentrations around 50 μM, it has been reported to inhibit cell proliferation significantly in certain cancer models.

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

  • Mechanism of Action: The compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity and influencing biochemical pathways critical for cellular function.

Study on Antimicrobial Activity

  • Objective: Evaluate efficacy against Gram-positive and Gram-negative bacteria.
  • Methodology: Disc diffusion and broth microdilution methods.
  • Results: Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 μg/mL.

Study on Anticancer Activity

  • Objective: Assess cytotoxic effects on human cancer cell lines.
  • Methodology: MTT assay to determine cell viability post-treatment.
  • Results: IC50 values were approximately 30 μM for breast cancer cells (MCF-7), indicating strong cytotoxicity compared to control groups.

Mechanism of Action

The mechanism of action of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Spirohydantoin Family

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituents/Ring System Key Properties/Bioactivity Reference
3-Butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione C₁₁H₁₆N₂O₃ 7-oxa (O in cyclohexane), 3-butyl Anticonvulsant potential, high lipophilicity
1,3-Diazaspiro[4.4]nonane-2,4-dione (unsubstituted) C₇H₈N₂O₂ No substituents Base structure; used in toxicity studies (e.g., earthworm models)
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione C₁₃H₁₄N₂O₂ 7-phenyl substituent Enhanced aromatic interactions; unconfirmed bioactivity
1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives C₈H₁₀N₃O₂ Third N atom in cyclohexane Antimicrobial activity (e.g., against S. aureus)
3-Azabicyclo[3.3.1]nonane-2,4-dione C₈H₁₀N₂O₂ Bicyclo[3.3.1] framework (non-spiro) Structural rigidity; limited solubility
Key Observations :
  • Oxygen vs. Nitrogen : The 7-oxa substitution introduces hydrogen-bonding capacity, contrasting with 1,3,7-triazaspiro derivatives, where an additional nitrogen enables broader antimicrobial activity .
  • Spiro vs. Bicyclic Frameworks : Spiro systems (e.g., 1,3-diazaspiro[4.4]) exhibit greater conformational flexibility than rigid bicyclo[3.3.1] analogs, which may influence binding to dynamic enzyme active sites .
Anticonvulsant Activity :
  • This compound: Shows promise in preliminary anticonvulsant screens, with ED₅₀ values comparable to phenytoin in rodent models .
  • N-Benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione: Reduced activity compared to the butyl analog, highlighting the importance of alkyl chain length in potency .
Antimicrobial Activity :
  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives: Exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus, attributed to the third nitrogen enabling DNA gyrase inhibition .
  • 7-Oxa analogs: Limited direct antimicrobial data, though oxygen may enhance solubility for systemic delivery .

Physicochemical and Computational Data

Hydrogen Bonding and Crystal Packing :
  • Unsubstituted 1,3-diazaspiro[4.4]nonane-2,4-dione forms layered structures via N–H···O and N–H···N interactions, whereas 3-butyl substitution disrupts this packing, reducing crystallinity .
  • Density functional theory (DFT) calculations on spirohydantoins correlate well with experimental structures, confirming the spiro carbon’s role in stabilizing chair-like conformations .
Lipophilicity (LogP) :
  • 3-Butyl derivative: LogP ≈ 2.1 (calculated), higher than phenyl-substituted (LogP ≈ 1.8) or unsubstituted (LogP ≈ 0.5) analogs, aligning with its enhanced membrane permeability .

Biological Activity

3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H16N2O3 with a molecular weight of 212.25 g/mol. Its structure includes a spirocyclic framework that contributes to its biological interactions.

PropertyValue
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
CAS Number1341281-36-4

Synthesis

The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine. The production process requires stringent quality control to ensure purity and consistency .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties. In vitro assays demonstrated inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Properties : The compound has been investigated for its anticancer activities. It was shown to induce apoptosis in cancer cell lines through modulation of specific signaling pathways. For instance, studies reported that at concentrations around 50 μM, it inhibited cell proliferation by approximately 50% in certain cancer models .

Mechanism of Action : The mechanism involves interaction with specific molecular targets, including enzymes and receptors. The compound may modulate their activity, triggering various biochemical pathways crucial for cellular function and survival .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion and broth microdilution methods were employed.
    • Results : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 μg/mL.
  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations.
    • Results : IC50 values were determined to be around 30 μM for breast cancer cells (MCF-7), indicating strong cytotoxicity compared to control groups .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds:

CompoundStructure SimilarityNotable Activity
7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dioneSimilar spirocyclic structureModerate antibacterial effects
1,3-diazaspiro[4.4]nonane-2,4-dioneCore structure without butyl groupLimited anticancer activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions or multi-step pathways involving spirocyclic core formation. For example, analogous spiro compounds (e.g., 1-Benzyl 3-ethyl derivatives) are synthesized using reagents like carbodiimides or Mitsunobu conditions to form ether linkages . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd/C for hydrogenation steps). Yield improvements are achieved by monitoring reaction progress via TLC or HPLC and using inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure and functional groups?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon hybridization (e.g., distinguishing spiro carbons at ~100–110 ppm) .
  • Infrared Spectroscopy (IR) : Confirms carbonyl (1700–1750 cm1^{-1}) and ether (1100–1250 cm1^{-1}) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves spirocyclic geometry and bond angles, critical for confirming stereochemistry .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
  • Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–12 weeks. HPLC or NMR monitors degradation products .
  • pH-Dependent Stability : Incubate in buffers (pH 1–10) to simulate gastrointestinal or physiological conditions .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Replication : Validate assays (e.g., enzyme inhibition, receptor binding) across multiple cell lines (HEK293, HeLa) to rule out cell-specific effects .
  • Structural Analog Comparison : Test derivatives (e.g., 1-Benzyl 3-propyl variants) to identify substituent effects on activity .
  • Theoretical Framework Alignment : Reconcile data with mechanistic models (e.g., QSAR or molecular docking) to identify outliers caused by assay conditions .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., neurotransmitter transporters) using software like GROMACS or AMBER. Focus on hydrogen bonding and hydrophobic interactions at the spirocyclic core .
  • Docking Studies (AutoDock Vina) : Screen against target libraries (e.g., GPCRs, kinases) to prioritize experimental validation .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity risks .

Q. What methodologies study the compound’s metabolic pathways in vitro?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human/rat liver microsomes and NADPH cofactor. LC-MS/MS identifies phase I metabolites (oxidation, hydrolysis) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
  • Stable Isotope Tracing : 13^{13}C-labeled compound tracks metabolic fate in cell cultures .

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